Lithium trihydroxy(2-methylpyridin-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium trihydroxy(2-methylpyridin-4-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3 and a molecular weight of 160.89 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 2-methylpyridin-4-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(2-methylpyridin-4-yl)borate typically involves the reaction of 2-methylpyridine with boric acid and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
2-methylpyridine+boric acid+lithium hydroxide→lithium trihydroxy(2-methylpyridin-4-yl)borate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium trihydroxy(2-methylpyridin-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydrides. Substitution reactions can result in various substituted borate compounds .
Scientific Research Applications
Lithium trihydroxy(2-methylpyridin-4-yl)borate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of lithium trihydroxy(2-methylpyridin-4-yl)borate involves its interaction with molecular targets and pathways in biological systems. The borate group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, cellular signaling pathways, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Lithium trihydroxy(4-methylpyridin-2-yl)borate: Similar in structure but with a different position of the methyl group on the pyridine ring.
Lithium trihydroxy(2-ethylpyridin-4-yl)borate: Similar structure with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
Lithium trihydroxy(2-methylpyridin-4-yl)borate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the methyl group on the pyridine ring influences its electronic and steric characteristics, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
lithium;trihydroxy-(2-methylpyridin-4-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-4-6(2-3-8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAQKNKLRDITDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC(=NC=C1)C)(O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.